![molecular formula C7H2Cl2FN3 B1466975 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine CAS No. 1220518-09-1](/img/structure/B1466975.png)
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl2FN3 . It is a type of pyridopyrimidine, which is a class of compounds containing a pyridine ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of pyridopyrimidines, including 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine, can be complex and involve multiple steps . For instance, one process involves the reaction of 2-isopropyl-4-methylpyridin-3-amine with a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine includes two chlorine atoms, one fluorine atom, and three nitrogen atoms . The exact mass of the molecule is 216.9609806 g/mol .Chemical Reactions Analysis
Pyrimidines, including 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine, can undergo various chemical reactions . For example, they can react with N-methylpiperazine, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine has a molecular weight of 218.01 g/mol . It has a topological polar surface area of 38.7 Ų and a complexity of 195 .Scientific Research Applications
Therapeutic Potential
The compound belongs to the class of pyridopyrimidines, which have shown significant therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Anticancer Activity
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Drug Development
The compound is used in the development of new drugs . However, it’s important to note that it is only used for scientific research and not for human treatment, drug development, and other commercial uses .
Synthesis of New Derivatives
The compound is used in the synthesis of new pyrimidine derivatives . The solid purified by column chromatography using 25% hexanes in CH2Cl2 afforded the pure product .
Biological Activity
The compound is used in the study of biological activity . For each compound, the biological activity and the synthetic route are reported .
Study of N-heterocycles
The compound is used in the study of N-heterocycles . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine interacts with its targets through a process known as nucleophilic aromatic substitution . This interaction favors the formation of C-4 substituted products . The compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into the cells .
Biochemical Pathways
The compound affects various biochemical pathways by inhibiting protein kinases. These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Pharmacokinetics
Its lipophilic nature suggests that it may have good absorption and distribution profiles
Result of Action
The inhibition of protein kinases by 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine can lead to the control of cell growth, differentiation, migration, and metabolism . This can result in antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Action Environment
The action of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, its lipophilic nature allows it to easily diffuse into cells, suggesting that the lipid composition of the cellular environment could influence its action
properties
IUPAC Name |
2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN3/c8-5-4-1-3(10)2-11-6(4)13-7(9)12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNBSZGIUHQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729193 | |
Record name | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
CAS RN |
1220518-09-1 | |
Record name | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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